2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound belongs to the quinazolinone family, characterized by a 3,4-dihydroquinazolin-4-one core modified with a propenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with phenyl and isopropyl groups, enhancing its steric and electronic properties. Quinazolinone derivatives are known for diverse bioactivities, including anticonvulsant, antimicrobial, and kinase-inhibitory effects .
Properties
IUPAC Name |
2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-14-24-21(27)18-12-8-9-13-19(18)23-22(24)28-15-20(26)25(16(2)3)17-10-6-5-7-11-17/h4-13,16H,1,14-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQDTBSIDBRMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a derivative of quinazolinone, a class of nitrogen heterocycles known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a COX-2 inhibitor and its implications in pharmacology.
Chemical Structure and Properties
The chemical structure of the compound includes a quinazolinone core with various substituents that may influence its biological activity. The presence of the sulfanyl group and the phenyl moiety are notable features that may enhance its interaction with biological targets.
Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of quinazolinone derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes.
Table 1: COX Inhibition Activity of Quinazolinone Derivatives
| Compound Name | COX-2 Inhibition (%) at 20 μM | Reference |
|---|---|---|
| Compound A | 47.1 | |
| Compound B | 27.72 | |
| Compound C | 80.1 (Celecoxib) |
The compound exhibited promising COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Quinazolinone derivatives are also recognized for their anticancer properties. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Effects
In a study investigating the anticancer effects of similar quinazolinone derivatives, several compounds were tested against various cancer cell lines. The results indicated that certain derivatives induced significant cytotoxicity in breast and colon cancer cells, supporting their potential as therapeutic agents in oncology.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as COX enzymes and various receptors involved in inflammation and cancer progression. Molecular docking studies have suggested that the compound can effectively bind to the active sites of these targets, thereby inhibiting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Structural Analogues and Their Properties
Key Comparative Insights
- The propenyl group in the target compound may confer reactivity (e.g., Michael addition) or modulate lipophilicity compared to ethoxy or cyclopropyl substituents .
- Synthetic Accessibility :
- Structural Characterization: IR and NMR data for analogs (e.g., ) confirm the presence of C=O (1660–1664 cm⁻¹), C≡N (~2214 cm⁻¹), and NH stretches (~3186–3336 cm⁻¹), consistent with quinazolinone and acetamide functionalities . Crystallographic validation using SHELX software () is standard for confirming regiochemistry and stereoelectronic effects .
Research Findings and Data Tables
Spectroscopic Data for Representative Analogs ()
| Compound | IR (C=O stretch, cm⁻¹) | ¹H-NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide | 1664 | 2.30 (s, CH₃), 7.20–7.92 (ArH), 10.13 (NH) | 357 (M⁺) |
| 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide | 1662 | 3.77 (s, OCH₃), 7.00–7.92 (ArH), 10.10 (NH) | 373 (M⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
